

Dehydroadynerigenin glucosyldigitaloside CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Dehydroadynerigenin glucosyldigitaloside
Cat. No.:	B597962

[Get Quote](#)

Dehydroadynerigenin Glucosyl-Digitaloside: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroadynerigenin glucosyldigitaloside is a cardiac glycoside, a class of naturally occurring steroid-like compounds. It is found in plants of the *Nerium* genus, most notably *Nerium indicum* (also known as *Nerium oleander*). Cardiac glycosides have a long history of medicinal use, primarily in the treatment of heart conditions, but they are also gaining attention for their potential in other therapeutic areas, including oncology. This document provides a technical guide to the core physicochemical properties, biological activity, and relevant experimental methodologies associated with **Dehydroadynerigenin glucosyldigitaloside** and its chemical class.

Physicochemical Properties

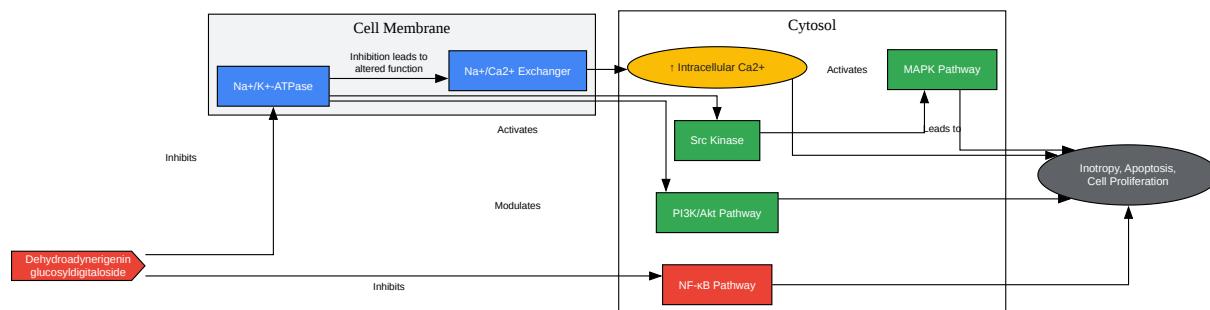
A clear identification of a chemical compound is fundamental for research and development. The Chemical Abstracts Service (CAS) number and molecular formula provide unique identifiers for **Dehydroadynerigenin glucosyldigitaloside**.

Property	Value
CAS Number	144223-70-1
Molecular Formula	C ₃₆ H ₅₂ O ₁₃
Molecular Weight	692.79 g/mol

Biological Activity and Mechanism of Action

As a cardiac glycoside, the primary mechanism of action of **Dehydroadynerigenin glucosyldigitaloside** is the inhibition of the Na⁺/K⁺-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across cell membranes. This inhibition leads to a cascade of events within the cell.

The disruption of the sodium gradient affects the function of the Na⁺/Ca²⁺ exchanger, leading to an increase in the intracellular concentration of calcium ions. In cardiac muscle cells, this elevated calcium level enhances the force of contraction, which is the basis for the use of cardiac glycosides in treating heart failure.


Beyond its effects on cardiac tissue, the modulation of Na⁺/K⁺-ATPase activity by cardiac glycosides has been shown to influence several key signaling pathways, making them of interest for their potential anti-cancer properties.

Signaling Pathways Modulated by Cardiac Glycosides

The interaction of cardiac glycosides with the Na⁺/K⁺-ATPase can trigger various downstream signaling cascades. While specific pathways modulated by **Dehydroadynerigenin glucosyldigitaloside** have not been extensively studied, the general mechanisms for this class of compounds are understood to involve:

- Src/MAPK Pathway: The binding of a cardiac glycoside to the Na⁺/K⁺-ATPase can activate the Src kinase, a non-receptor tyrosine kinase. This activation can, in turn, initiate the mitogen-activated protein kinase (MAPK) cascade, which is involved in regulating cell growth, differentiation, and survival.

- PI3K/Akt and MAPK/ERK Pathways: The formation of a signaling complex, or "signalosome," involving the Na⁺/K⁺-ATPase upon cardiac glycoside binding can influence the Phosphoinositide 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase (ERK) pathways. These pathways are critical in cell proliferation, survival, and apoptosis.
- NF-κB Signaling: Some cardiac glycosides have been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. NF-κB is a key regulator of inflammatory responses and cell survival, and its inhibition is a target for anti-cancer therapies.
- TNF-α Signaling: Cardiac glycosides can interfere with the tumor necrosis factor-alpha (TNF-α) signaling pathway by preventing the recruitment of TNF receptor-associated death domain (TRADD) to the TNF receptor. This can block downstream inflammatory and apoptotic signals.

[Click to download full resolution via product page](#)

General Signaling Pathways of Cardiac Glycosides

Quantitative Data

Specific quantitative bioactivity data for **Dehydrodynerigenin glucosyldigitaloside** is not readily available in the public domain. However, studies on the quantitative analysis of the major cardiac glycosides in *Nerium oleander* provide context for the potential potency of related compounds.

Compound	Concentration in <i>N. oleander</i> (µg/g)	Notes
Oleandrin	703.9 (in rainy season, leaf)	One of the most abundant and well-studied cardiac glycosides in <i>Nerium</i> .
Odoroside H	244.8 (in winter season, stem)	A known cardenolide glycoside from <i>Nerium</i> .
Odoroside A	231.4 (in summer season, stem)	Another significant cardiac glycoside present in the plant.

It is important to note that the concentration of these compounds can vary depending on the season and the part of the plant analyzed.

Experimental Protocols

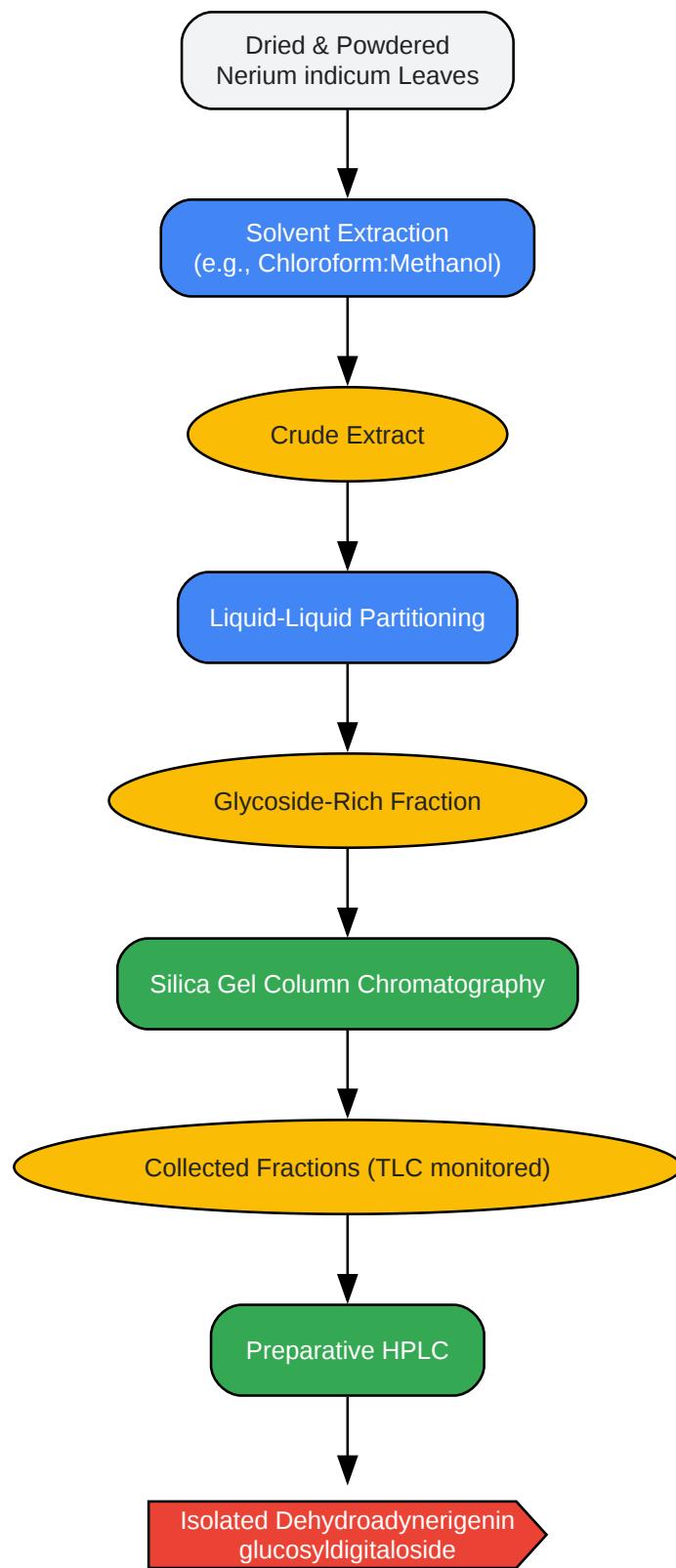
General Protocol for the Extraction and Isolation of Cardiac Glycosides from *Nerium indicum*

The following is a generalized protocol for the extraction and isolation of cardiac glycosides from *Nerium* species. The specific purification of **Dehydrodynerigenin glucosyldigitaloside** would require further chromatographic optimization.

1. Plant Material Preparation:

- Collect fresh leaves of *Nerium indicum*.
- Wash the leaves thoroughly with water to remove any debris.
- Air-dry the leaves in the shade until they are brittle.
- Grind the dried leaves into a fine powder using a mechanical grinder.

2. Extraction:


- Macerate the powdered plant material in a suitable solvent system. A common choice is a mixture of chloroform and methanol (e.g., in a 1:1 or 2:1 ratio).
- Perform the extraction at room temperature for 24-48 hours with occasional stirring.
- Filter the extract through Whatman No. 1 filter paper.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation:

- The crude extract can be further fractionated using liquid-liquid partitioning. For instance, it can be dissolved in a methanol-water mixture and then partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

4. Isolation and Purification:

- The chloroform or ethyl acetate fraction, which is likely to contain the cardiac glycosides, is subjected to further chromatographic separation.
- Column chromatography using silica gel is a common first step. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.
- Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable mobile phase and visualized with a spray reagent (e.g., Liebermann-Burchard reagent).
- Fractions containing compounds with similar TLC profiles are pooled.
- Further purification of the pooled fractions can be achieved using preparative high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase typically consisting of a mixture of water and acetonitrile or methanol.

[Click to download full resolution via product page](#)

General Experimental Workflow for Isolation

Conclusion

Dehydroadynerigenin glucosyldigitaloside is a member of the pharmacologically significant class of cardiac glycosides. While detailed biological data for this specific compound is limited, the understanding of the mechanisms of action of related compounds from *Nerium indicum* provides a strong foundation for future research. The potential for this and other cardiac glycosides to modulate key signaling pathways involved in cell survival and proliferation makes them intriguing candidates for further investigation in drug development, particularly in the field of oncology. The methodologies outlined in this guide provide a starting point for researchers to isolate and study this and other minor cardiac glycosides from their natural sources.

- To cite this document: BenchChem. [Dehydroadynerigenin glucosyldigitaloside CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b597962#dehydroadynerigenin-glucosyldigitaloside-cas-number-and-molecular-formula\]](https://www.benchchem.com/product/b597962#dehydroadynerigenin-glucosyldigitaloside-cas-number-and-molecular-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com